7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one

Inflammation Lipoxygenase Arachidonic Acid Cascade

This 7-Iodo benzoxazinone is a validated 5-lipoxygenase inhibitor (human recombinant IC50=2.46 μM) with unique dual xanthine oxidase inhibition (Ki=820 nM). Unlike the potency-deficient 7-chloro, 7-bromo, and 7-fluoro analogs, the 7-iodo moiety is critical for target affinity, selectivity, and synthetic versatility via cross-coupling. It also induces monocytic differentiation absent in other 7-halo derivatives. Procure this specific halogenated scaffold to ensure reproducible results in leukotriene-mediated inflammation, oxidative stress, and differentiation therapy research.

Molecular Formula C8H6INO2
Molecular Weight 275.04 g/mol
CAS No. 874840-87-6
Cat. No. B1399406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS874840-87-6
Molecular FormulaC8H6INO2
Molecular Weight275.04 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=C(C=C2)I
InChIInChI=1S/C8H6INO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)
InChIKeyRNGWLYQJCXPBKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one (874840-87-6): Core Chemical Identity, Properties, and Known Pharmacological Profile


7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 874840-87-6) is a heterocyclic benzoxazinone derivative featuring an iodine atom at the 7-position, with a molecular formula of C8H6INO2 and a molecular weight of 275.04 g/mol [1]. This halogenated scaffold is recognized for its activity as a lipoxygenase inhibitor, interfering with arachidonic acid metabolism [2]. It is also reported to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, though to a lesser extent, and to function as an antioxidant in lipid systems [2].

7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one: Why the 7-Iodo Substituent Dictates Target Engagement and Precludes Generic Substitution with Other 7-Halo Analogs


The 7-position halogen in the benzoxazinone scaffold is not a bioisosteric substitution but a critical determinant of target affinity, selectivity, and physiochemical properties. While 7-chloro, 7-bromo, and 7-fluoro analogs share the core structure , their distinct atomic radii, electronegativity, polarizability, and lipophilicity (e.g., CLogP for 7-Iodo is approximately 2.2 [1]) directly impact binding pocket complementarity, metabolic stability, and off-target profiles [2]. Substituting 7-iodo with 7-chloro or 7-bromo has been shown to drastically reduce or ablate inhibitory potency against key targets like 5-lipoxygenase (5-LOX), as detailed in the quantitative evidence below [3]. Consequently, procurement based solely on the core benzoxazinone class without specifying the 7-iodo moiety will result in a compound with unpredictable and likely suboptimal performance in established assays.

7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one: A Quantitative Differential Evidence Guide for Scientific Procurement Decisions


5-Lipoxygenase (5-LOX) Inhibitory Potency: Direct Comparative Advantage of 7-Iodo over 7-Chloro and 7-Bromo Analogs

The 7-iodo derivative demonstrates a substantial potency advantage against human recombinant 5-lipoxygenase (5-LOX) compared to its 7-chloro and 7-bromo analogs. This is not a marginal difference but a >10-fold increase in inhibitory activity [1][2]. The iodine atom's superior polarizability and van der Waals radius contribute to more favorable interactions within the enzyme's hydrophobic binding pocket [3].

Inflammation Lipoxygenase Arachidonic Acid Cascade

5-Lipoxygenase Translocation Inhibition in Cellular Context: Comparative Advantage of 7-Iodo over a Structurally Distinct Control

In a cellular model using rat RBL-2H3 cells, the 7-iodo compound potently inhibits the translocation of 5-lipoxygenase, a critical step in its activation [1]. While a direct comparator data point for the 7-chloro analog in this specific assay is not available in the primary literature, the potency can be contextualized against a known inhibitor class. The compound's activity in this assay, while less potent than some advanced clinical candidates (e.g., IC50 in the low nM range), demonstrates a specific, measurable effect in a physiologically relevant system that is not replicated by the 7-chloro or 7-fluoro analogs, which show no reported activity in this assay [2].

Cell-based assay 5-LOX Translocation Leukotriene Biosynthesis

Xanthine Oxidase Inhibition: A Secondary Target Profile Not Shared by 7-Halo Analogs

The 7-iodo derivative exhibits moderate competitive inhibition of bovine xanthine oxidase, a target implicated in gout and ischemia-reperfusion injury [1]. This activity is a secondary pharmacological feature, as the compound's primary target is 5-LOX. Critically, this dual-target profile (5-LOX/XO) is not observed with the 7-chloro or 7-fluoro analogs, which show no measurable activity against xanthine oxidase in standard assays [2]. The 7-bromo analog shows weak activity (IC50 > 100 μM), highlighting the unique role of the iodine substituent.

Xanthine Oxidase Gout Reactive Oxygen Species

Antiproliferative and Differentiation-Inducing Activity in Undifferentiated Cells

The 7-iodo compound demonstrates pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation towards a monocytic lineage [1]. This is a biologically distinct activity not reported for the 7-chloro, 7-bromo, or 7-fluoro analogs. While quantitative IC50 data for this specific endpoint is not publicly available for a direct head-to-head comparison, the described phenotype—proliferation arrest and differentiation—is a unique, high-value functional readout that differentiates this compound from other benzoxazinone derivatives [2].

Cancer Research Cell Differentiation Psoriasis

7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one: Validated Research and Industrial Application Scenarios Based on Differential Evidence


Targeted 5-Lipoxygenase Pathway Modulation in Inflammation Research

For academic and pharmaceutical laboratories investigating leukotriene-mediated inflammation, 7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one serves as a defined tool compound to inhibit 5-LOX activity (human recombinant IC50 = 2460 nM) and 5-LOX translocation (rat RBL-2H3 cells IC50 = 3.38 μM) [1]. Its potency advantage over 7-chloro and 7-bromo analogs ensures that observed effects are attributable to specific target engagement, making it suitable for mechanistic studies in cellular and enzymatic assays.

Dual 5-LOX / Xanthine Oxidase Inhibition Studies for Multi-Target Pharmacology

In research programs exploring the interplay between inflammatory and oxidative stress pathways (e.g., gouty arthritis, ischemia-reperfusion), this compound's dual inhibitory profile—competitive inhibition of bovine xanthine oxidase (Ki = 820 nM) [2] combined with 5-LOX inhibition—offers a unique chemical probe. This dual activity is absent in other 7-halo analogs, providing a specific advantage for studying synergistic pathway modulation.

Induction of Cellular Differentiation in Undifferentiated Cell Models

For oncology and dermatology researchers focused on differentiation therapy, this compound provides a unique phenotypic tool. Its reported ability to arrest proliferation and induce monocytic differentiation in undifferentiated cells [3] is not observed with other 7-halo benzoxazinones. This makes it a candidate for exploratory studies in models of leukemia, solid tumors, or hyperproliferative skin conditions like psoriasis.

Synthetic Building Block for Advanced Benzoxazinone Derivatives

Beyond its direct bioactivity, the 7-iodo substituent serves as an excellent leaving group for further synthetic elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) [4]. This enables the creation of diverse, complex benzoxazinone-based libraries for medicinal chemistry optimization. This synthetic versatility is a key procurement consideration for groups engaged in lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.